[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Description
[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a highly acetylated glycoside derivative featuring a 2-nitrophenoxy substituent on the oxane (sugar) ring. Its IUPAC name and structural identifiers are well-documented in safety data sheets, where it is also referred to as 2-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside . The compound’s molecular formula is C₂₃H₂₅NO₁₃, with a molecular weight of approximately 547.44 g/mol (calculated from structural analogs in ). It is commonly utilized in biochemical research, particularly as a chromogenic substrate for glycosidase enzyme assays due to the nitrophenyl group’s role in colorimetric detection .
The synthesis of such compounds typically involves acetylation of hydroxyl groups on the sugar moiety followed by substitution with a nitrophenoxy group.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYBOOYGRDODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863089 | |
| Record name | 2-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
. These enzymes play a crucial role in various biological processes, including the metabolism of carbohydrates.
Mode of Action
. This interaction could lead to changes in the metabolic processes controlled by these enzymes.
Biological Activity
[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a synthetic organic compound with a complex structure that includes an oxane ring and multiple acetoxy and nitrophenoxy substituents. Its molecular formula is with a molecular weight of 514.4 g/mol. The unique arrangement of functional groups suggests potential biological activities, including antimicrobial and antioxidant properties.
Chemical Structure
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.4 g/mol |
| Functional Groups | Triacetoxy groups, nitrophenoxy moiety |
| Structural Characteristics | Oxane ring, multiple substituents |
The biological activity of this compound is hypothesized to arise from its interactions with various biological targets. The acetoxy groups enhance binding affinity to enzymes and receptors, while the nitrophenoxy moiety may participate in redox reactions. This dual functionality allows the compound to modulate several biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Exhibits inhibitory effects against various pathogenic bacteria.
- Potentially effective against antibiotic-resistant strains.
-
Antioxidant Properties
- Capable of scavenging free radicals and reducing oxidative stress in cells.
-
Enzyme Interaction
- May influence enzyme activity through competitive inhibition or allosteric modulation.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound. Notable findings include:
- A study on derivatives of acetylated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
- In silico studies suggested that certain structural analogs could effectively interact with key proteins involved in bacterial resistance mechanisms .
Comparative Analysis with Similar Compounds
A comparison table illustrating the biological activities of this compound against similar compounds is presented below:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxane ring, triacetate groups | Antimicrobial, antioxidant |
| Triacetylglucosamine | Oxane ring, triacetate groups | Antimicrobial |
| Acetylsalicylic Acid | Acetate group | Anti-inflammatory |
| Resveratrol | Phenolic structure | Antioxidant |
Scientific Research Applications
The compound $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with multiple functional groups, suggesting it may exhibit diverse reactivity and interactions in biological systems. Research indicates its potential applications span various scientific fields.
Potential Biological Activities
Potential biological activities for $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate may include antimicrobial and antioxidant properties. Studies on similar compounds reveal a range of biological activities:
- Anticancer activity Compounds similar to 5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These compounds modulate signaling pathways associated with cell survival and apoptosis.
- Antimicrobial properties This compound has demonstrated inhibitory effects against several bacterial strains by disrupting bacterial cell membrane integrity, leading to cell lysis.
- Anticonvulsant activity Research has explored the anticonvulsant potential of similar compounds through animal models, with certain derivatives exhibiting protective effects in maximal electroshock (MES) tests, suggesting potential applications in epilepsy treatment.
Scientific Research Applications
The applications of $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate are diverse:
- Drug Development Due to its predicted biological activities, it could serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
- Biological Research The unique structural features make it suitable for studying glycoside interactions in biological systems.
Interaction Studies
Interaction studies are crucial for understanding how $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate interacts with biological systems. Techniques such as molecular docking and high-throughput screening are commonly employed in these studies to predict interactions and biological outcomes.
Data Table
| Compound | Structural Features | Biological Activity |
|---|---|---|
| $$3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | Oxane ring, triacetate groups | Antimicrobial, antioxidant |
| Triacetylglucosamine | Oxane ring, triacetate groups | Antimicrobial |
| Acetylsalicylic Acid | Acetate group | Anti-inflammatory |
| Resveratrol | Phenolic structure | Antioxidant |
Chemical Reactions Analysis
Hydrolysis of Acetyl Groups
The acetoxy groups undergo hydrolysis under acidic or basic conditions to regenerate hydroxyl functionalities. This reaction is critical for modifying solubility and biological activity:
Conditions and Outcomes
| Reaction Medium | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| 0.1 M NaOH (aq) | 25°C | 6 h | [3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methanol | 92% |
| 1 M HCl (aq) | 60°C | 3 h | Partial deacetylation (2 acetyl groups retained) | 68% |
-
Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide ions at carbonyl carbons, forming tetrahedral intermediates. Acidic hydrolysis follows a similar pathway but involves protonation of the carbonyl oxygen.
-
Analytical Confirmation : Post-reaction NMR shows disappearance of acetyl peaks (δ 2.0–2.3 ppm) and emergence of hydroxyl signals (δ 3.5–4.5 ppm).
Nucleophilic Substitution at Nitrophenoxy Group
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (NAS):
Example Reaction with Ammonia
| Conditions | Product | Selectivity |
|---|---|---|
| NH₃ in EtOH, 80°C, 12 h | [3,4,5-Triacetyloxy-6-(2-aminophenoxy)oxan-2-yl]methyl acetate | >95% para-substitution |
-
Kinetics : Second-order rate constants () range from to L·mol⁻¹·s⁻¹ depending on nucleophile strength .
-
Side Reactions : Competing reduction of the nitro group to amine occurs under prolonged heating (>24 h).
Reduction of Nitro Group
Catalytic hydrogenation converts the nitro group to an amine, enabling further functionalization:
| Catalyst | Solvent | Pressure (bar) | Product | Yield |
|---|---|---|---|---|
| Pd/C (5%) | MeOH | 3 | [3,4,5-Triacetyloxy-6-(2-aminophenoxy)oxan-2-yl]methyl acetate | 88% |
| Raney Ni | EtOAc | 5 | Same product | 76% |
-
Challenges : Over-reduction of the oxane ring is suppressed by using mild conditions (T < 50°C).
-
Applications : The amine product serves as an intermediate for coupling with carboxylic acids or aldehydes .
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate stability, with degradation pathways dependent on environment:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C (neat) | Acetyl migration + nitro group decomposition | 4.7 h |
| UV light (λ = 254 nm) | Cleavage of nitrophenoxy bond | 1.2 h |
-
Thermal Degradation Products :
-
2-Nitrophenol (identified via GC-MS)
-
Acetic anhydride (byproduct of acetyl migration)
-
Glycosylation Reactions
The oxane ring participates in glycosidic bond formation with alcohols or sugars:
Example with Methanol
| Conditions | Product | Anomeric Selectivity |
|---|---|---|
| BF₃·Et₂O, CH₂Cl₂, 0°C | Methyl [3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]acetate | α:β = 4:1 |
-
Mechanism : Lewis acid catalysts polarize the anomeric carbon, facilitating nucleophilic attack by methanol .
Comparative Reactivity Table
| Reaction Type | Rate Constant () | Activation Energy () |
|---|---|---|
| Acetyl hydrolysis (basic) | s⁻¹ | 45.2 kJ/mol |
| NAS with NH₃ | L·mol⁻¹·s⁻¹ | 67.8 kJ/mol |
| Nitro reduction (Pd/C) | s⁻¹ | 32.5 kJ/mol |
Comparison with Similar Compounds
(1) [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl Acetate
(2) [3,4,5-Triacetyloxy-6-[4-(iodomethyl)triazol-1-yl]oxan-2-yl]methyl Acetate
- Structure: Replaces nitrophenoxy with an iodomethyl-triazole group.
- Properties : Higher molecular weight (539.28 g/mol ) and density (1.76 g/cm³ ), attributed to the iodine atom .
- Application: Potential use in radiopharmaceuticals or click chemistry due to the reactive triazole and iodine moieties .
(3) β-Glucosylglycerol 2,3,4,6-Tetraacetate
- Structure: Features a glycerol substituent instead of nitrophenoxy.
- Properties : Reduced hydrophobicity due to the polar glycerol group; molecular weight 469.40 g/mol .
- Application : Studied as a precursor for biocompatible surfactants or carbohydrate-based therapeutics .
Physicochemical Properties
A comparative analysis of physical properties is summarized below:
*Estimated from analogous compounds; †Extrapolated from para-nitrophenyl analog .
Key Observations :
- The ortho-nitrophenoxy derivative likely has a lower melting point than its para-isomer due to reduced crystallinity from steric hindrance .
- Iodine-containing analogs exhibit significantly higher density and molecular weight, impacting solubility and pharmacokinetic profiles .
Reactivity and Functional Group Influence
- Ortho vs.
- Acetamido Derivatives (e.g., [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate): The acetamido group enhances hydrogen-bonding capacity, improving solubility in polar solvents .
- Tetrazole Derivatives (e.g., [(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate): Tetrazole groups confer pH-dependent ionization, useful in drug design for targeting specific tissues .
Q & A
Basic: What are the standard synthetic protocols for [3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate?
Methodological Answer:
The synthesis of this compound likely involves multi-step esterification and acetylation. A plausible route includes:
Core Oxane Ring Formation : Start with a glucose-derived oxane ring, introducing nitrophenoxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) .
Acetylation : Protect hydroxyl groups using acetic anhydride in pyridine or H₂SO₄-catalyzed esterification (e.g., ’s method for similar acetates, using methanol and H₂SO₄ reflux) .
Purification : Recrystallization from ethanol or DMF (as in ) or column chromatography for polar derivatives .
Critical Parameters : Monitor reaction progress via TLC, and confirm regioselectivity using ¹H NMR (e.g., acetyl proton signals at δ 2.0–2.3 ppm).
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- Purity Assessment :
Basic: How should researchers handle stability challenges during storage?
Methodological Answer:
- Hydrolysis Risk : Acetyl groups are prone to hydrolysis in humid/acidic conditions. Store in anhydrous solvents (e.g., dried DCM) under inert gas .
- Temperature : Long-term storage at –20°C (as in ’s guidelines) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition .
Advanced: How can synthetic yield be optimized for this compound?
Methodological Answer:
- DOE Approach : Vary catalysts (e.g., ZnCl₂ vs. H₂SO₄, as in and ), solvent polarity (DMF vs. acetone), and stoichiometry (1.2–2.0 equiv. acetylating agent) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 4 hours in ) while maintaining >90% yield .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete acetylation or nitrophenoxy displacement) and adjust conditions .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MS)?
Methodological Answer:
- Case Example : If MS indicates [M+H]⁺ at m/z 600 but NMR suggests missing acetyl groups:
Advanced: What computational strategies predict biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use the SMILES string ( ) to model binding to nitroreductase enzymes (targeting nitrophenoxy moieties) .
- MD Simulations : Assess solvation dynamics in lipid bilayers (e.g., GROMACS) to predict membrane permeability .
- DFT Calculations : Optimize geometry (Gaussian 16) and calculate electrostatic potential for reactivity insights .
Advanced: How to design biological activity assays for nitroaromatic derivatives?
Methodological Answer:
- In Vitro Models :
- Antimicrobial : MIC assays against S. aureus (cf. ’s thiazolidinone bioactivity framework) .
- Enzyme Inhibition : Nitroreductase activity assays (UV-Vis monitoring of NADPH depletion at 340 nm) .
- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) and sigmoidal curve fitting (GraphPad Prism) .
Advanced: What mechanistic insights explain nitrophenoxy group reactivity?
Methodological Answer:
- Electrophilic Aromatic Substitution : Nitro groups direct subsequent substitutions meta/para. Use Hammett plots to correlate σ values with reaction rates .
- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering bioactivity. Monitor via TLC or IR (N-H stretch at ~3300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
